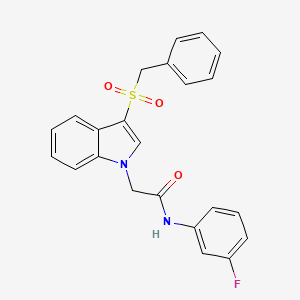
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining an indole moiety with a benzylsulfonyl group and a fluorophenylacetamide group, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide typically involves multiple steps, starting with the preparation of the indole core. The indole can be synthesized via Fischer indole synthesis or other methods. The benzylsulfonyl group is then introduced through sulfonylation reactions, often using reagents like benzylsulfonyl chloride. The final step involves the acylation of the indole derivative with 3-fluorophenylacetic acid or its derivatives under appropriate conditions, such as the use of coupling agents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography would be essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized under specific conditions to form oxindole derivatives.
Reduction: The compound can be reduced to modify the sulfonyl group or other functional groups.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like m-CPBA (meta-chloroperoxybenzoic acid) can be used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to oxindole derivatives, while reduction of the sulfonyl group can yield sulfide or thiol derivatives.
Aplicaciones Científicas De Investigación
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.
Biology: The compound can be used as a probe to study biological processes involving indole derivatives.
Industry: Used in the development of new materials or as a catalyst in certain industrial processes.
Mecanismo De Acción
The mechanism of action of 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, modulating their activity. The benzylsulfonyl group can enhance the compound’s binding affinity and specificity, while the fluorophenylacetamide group can influence its pharmacokinetic properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(4-fluorophenyl)acetamide: Similar structure but with a different position of the fluorine atom.
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-chlorophenyl)acetamide: Similar structure but with a chlorine atom instead of fluorine.
2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-methylphenyl)acetamide: Similar structure but with a methyl group instead of fluorine.
Uniqueness
The unique combination of the benzylsulfonyl group, indole moiety, and fluorophenylacetamide group in 2-(3-(benzylsulfonyl)-1H-indol-1-yl)-N-(3-fluorophenyl)acetamide provides it with distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in fields requiring high specificity and binding affinity.
Propiedades
IUPAC Name |
2-(3-benzylsulfonylindol-1-yl)-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19FN2O3S/c24-18-9-6-10-19(13-18)25-23(27)15-26-14-22(20-11-4-5-12-21(20)26)30(28,29)16-17-7-2-1-3-8-17/h1-14H,15-16H2,(H,25,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYGFRBBRKRARK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC(=CC=C4)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
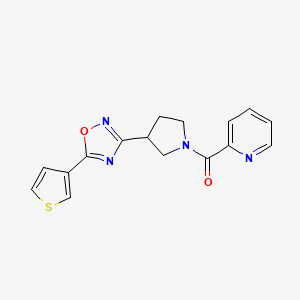
![3-(2,5-dimethylphenyl)-6-phenyl-2-sulfanyl-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2404695.png)
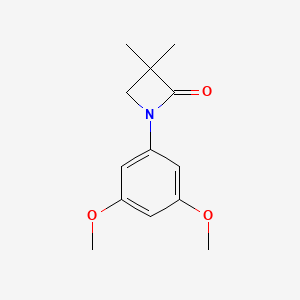
![Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate](/img/structure/B2404698.png)
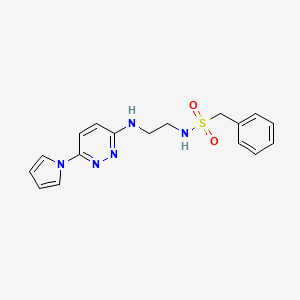
![1-(5-chloro-2-methoxyphenyl)-3-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)urea](/img/structure/B2404703.png)

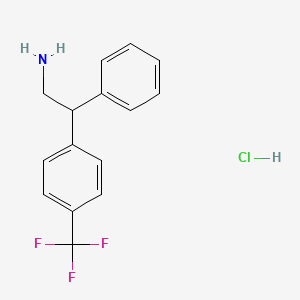
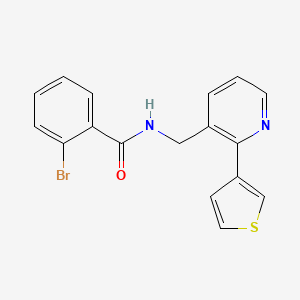
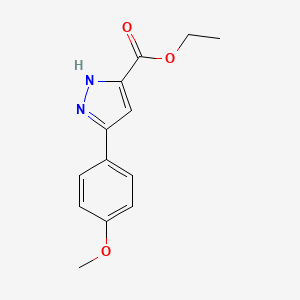
![3-(4-Methoxyphenyl)-N-[3-(morpholin-4-ylmethyl)-1,2-benzoxazol-5-yl]propanamide](/img/structure/B2404712.png)
![8-[[4-(4-Fluorophenyl)piperazin-1-yl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2404713.png)
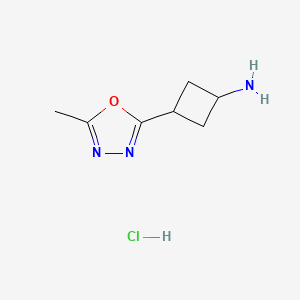
![2-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-(3-propan-2-yl-1-bicyclo[1.1.1]pentanyl)acetic acid](/img/structure/B2404715.png)
